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Compound of Interest

Compound Name: 1-Chloro-3-methyl-2-butene

Cat. No.: B146958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Chloro-3-methyl-2-butene (CAS No. 503-60-6), a valuable reagent and intermediate in

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-Chloro-3-methyl-2-
butene by providing information about the chemical environment of its hydrogen (¹H) and

carbon (¹³C) atoms.

¹H NMR Data
The ¹H NMR spectrum of 1-Chloro-3-methyl-2-butene exhibits distinct signals corresponding

to the different types of protons in the molecule. Predicted ¹H NMR data suggests the following

assignments:
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a ~5.5 Triplet (t) 1H =CH-

b ~4.1 Doublet (d) 2H -CH₂Cl

c ~1.8 Singlet (s) 3H =C-CH₃

d ~1.7 Singlet (s) 3H =C-CH₃

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A known

source for the ¹³C NMR spectrum of 1-Chloro-3-methyl-2-butene is from the publication by P.

Crews and E. K. Wiseman in the Journal of Organic Chemistry (1977, 42, 2812).[1] Predicted

chemical shifts are as follows:

Carbon Atom Chemical Shift (ppm)

C1 (-CH₂Cl) ~46

C2 (=CH-) ~122

C3 (=C(CH₃)₂) ~138

C4/C5 (-CH₃) ~18, ~26

Note: Predicted data. For experimentally determined values, refer to the cited literature.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A dilute solution of 1-Chloro-3-methyl-2-butene (typically 5-20 mg) is

prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher.
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¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A spectral width of approximately 10-12 ppm is used.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required.

Relaxation Delay: 2-5 seconds.

Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

IR Absorption Data
The IR spectrum of 1-Chloro-3-methyl-2-butene is expected to show characteristic absorption

bands for its alkene and alkyl halide functionalities.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~3040 Medium =C-H Stretch

~2970, ~2915, ~2860 Strong C-H Stretch (sp³)

~1670 Medium C=C Stretch

~1450, ~1375 Medium C-H Bend (CH₃)

~840 Strong =C-H Bend (out-of-plane)

~750 Strong C-Cl Stretch

Note: These are typical ranges and the exact peak positions may vary.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation: For a liquid sample like 1-Chloro-3-methyl-2-butene, the simplest

method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form

a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Acquisition Parameters:

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Mass Spectrum Data
The electron ionization (EI) mass spectrum of 1-Chloro-3-methyl-2-butene shows a molecular

ion peak and several characteristic fragment ions.

m/z Relative Abundance Proposed Fragment

104/106 Moderate
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

69 High [M - Cl]⁺

41 High [C₃H₅]⁺

Note: The presence of the M+2 peak at m/z 106 with approximately one-third the intensity of

the m/z 104 peak is characteristic of a compound containing one chlorine atom.

Experimental Protocol for GC-MS
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is the

standard instrument for analyzing volatile organic compounds like 1-Chloro-3-methyl-2-
butene.

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,

dichloromethane or ethyl acetate).

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is typically used.

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Injector Temperature: 250 °C.
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Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a

ramp of 10 °C/min to 250 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: A scan range of m/z 35-350.

Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major

fragment ions. The fragmentation pattern can be compared with library spectra for confirmation.

Structural Elucidation Workflow
The logical workflow for the structural elucidation of 1-Chloro-3-methyl-2-butene using the

spectroscopic data presented is outlined below.

Spectroscopic Analysis

Data Interpretation

Mass Spectrometry
(Molecular Formula: C₅H₉Cl)

Molecular Ion at m/z 104/106
Confirms formula and presence of Cl

IR Spectroscopy
(Functional Groups: C=C, C-Cl)

Peaks at ~1670 cm⁻¹ (C=C)
and ~750 cm⁻¹ (C-Cl)

NMR Spectroscopy
(Connectivity & Environment)

¹H & ¹³C chemical shifts,
 multiplicities, and coupling

 establish the carbon skeleton
 and atom connectivity

Proposed Structure:
1-Chloro-3-methyl-2-butene
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1-Chloro-3-methyl-2-butene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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